molecular formula C24H26N4O2S B2863853 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189690-77-4

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

Cat. No. B2863853
CAS RN: 1189690-77-4
M. Wt: 434.56
InChI Key: LFGNKUYENQRIQX-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically for the treatment of cancer .


Synthesis Analysis

The compound was synthesized as part of a novel design approach for cancer drug development . This involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold was optimized to afford potent oral PI3K inhibitors with balanced PI3Kα and PI3Kβ activity .


Chemical Reactions Analysis

The designed compounds showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .


Physical And Chemical Properties Analysis

The compound BAY 1082439, a similar 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitor, has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2 .

Scientific Research Applications

Cancer Therapeutics

This compound has been evaluated for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes are critical in cancer cell proliferation and survival, making them prime targets for anticancer drugs. The compound’s ability to inhibit both PI3K and HDAC could lead to the development of novel anticancer therapeutics with improved efficacy over single-target drugs.

Epigenetic Research

The HDAC inhibitory activity of this compound also positions it as a valuable tool for epigenetic research . By affecting the acetylation status of histones, it can alter gene expression patterns, which is crucial for understanding the epigenetic mechanisms underlying various diseases, including cancer.

Organic Solar Cells

In the field of organic electronics, particularly organic solar cells (OSCs), compounds with similar structures have been shown to improve charge transport properties . While the specific applications of this compound in OSCs are not detailed, its structural class suggests potential in enhancing the efficiency of OSCs through better molecular packing and charge transport.

Molecular Design

The compound’s structure provides a scaffold that can be modified to create new molecules with desired properties . This makes it a valuable starting point for the design and synthesis of new compounds with applications in medicine, agriculture, and materials science.

Signal Transduction Studies

As a PI3K inhibitor, this compound can be used to study signal transduction pathways in cells . PI3Ks are involved in a variety of cellular processes, and inhibitors like this compound can help dissect these complex pathways, leading to a better understanding of cell biology and disease.

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which act synergistically for the treatment of cancer .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration . It also impacts the HDAC pathway, leading to alterations in the cell phenotype and gene expression, and disturbing homeostasis .

Pharmacokinetics

It is known that the compound shows potent antiproliferative activities against certain cancer cells .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is due to the compound’s ability to inhibit both PI3K and HDAC, leading to multiple epigenetic modifications that affect signaling networks .

Future Directions

The work on these compounds may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics . BAY 1082439, a similar compound, is currently being studied in a phase I trial for subjects with advanced malignancies .

properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-17-12-8-6-10-15(17)4)31-24-26-18-13-9-7-11-16(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGNKUYENQRIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide

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